Regiochemical Differentiation: Piperidine 3-Oxy vs. 4-Oxy Substitution and the Presence of a Stereogenic Center
The target compound bears the 6-methylpyridazin-3-yloxy substituent at the 3-position of the piperidine ring, generating a chiral center (undefined stereochemistry) as confirmed by PubChem's computed property of one undefined atom stereocenter [1]. In contrast, the 4-substituted regioisomer (e.g., 1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone) is achiral at the piperidine attachment point. This stereochemical distinction has direct implications for enantioselective synthesis, chiral resolution requirements, and three-dimensional shape complementarity in biological target engagement.
| Evidence Dimension | Stereocenter count at piperidine attachment position |
|---|---|
| Target Compound Data | 1 undefined atom stereocenter (chiral at piperidine C3) |
| Comparator Or Baseline | 4-substituted regioisomer: 0 stereocenters at attachment (achiral) |
| Quantified Difference | Qualitative difference: chiral vs. achiral; no quantitative ΔG or ee data available in published literature |
| Conditions | Computed structural property from PubChem 2.2 (2024.11.20); no experimental chiral resolution or enantiomeric excess data located |
Why This Matters
For procurement in medicinal chemistry campaigns, the chiral nature of this compound requires consideration of enantiomeric purity, analytical chiral HPLC method development, and may provide a patent-relevant point of novelty over achiral 4-substituted analogs, affecting both synthetic complexity and intellectual property strategy.
- [1] PubChem Compound Summary for CID 91627784, 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. National Center for Biotechnology Information (2025). View Source
